Aliskiren Hemifumarate is an orally active nonpeptide renin inhibitor with antihypertensive activity. Aliskiren selectively binds to the S3 sub-pocket of renin, an enzyme in the renin-angiotensin-aldosterone system (RAAS) that is responsible for converting angiotensinogen to angiotensin I (AT I). By inhibiting the activity of renin, the conversion to AT I is prevented, which in turn prevents the conversion of AT I to AT II. This prevents arterial vasoconstriction by AT II and inhibits the production of aldosterone by AT II. As aldosterone causes re-uptake of sodium and water and eventually an increase in extracellular volume, aliskiren is able to prevent the effects that contribute to an increase in blood pressure.
See also: Aliskiren (has active moiety); Aliskiren hemifumarate; amlodipine besylate (component of); Aliskiren hemifumarate; hydrochlorothiazide (component of) ... View More ...
Aliskiren hemifumarate
CAS No.: 173334-58-2
Cat. No.: VC21352088
Molecular Formula: C64H110N6O16
Molecular Weight: 1219.6 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 173334-58-2 |
---|---|
Molecular Formula | C64H110N6O16 |
Molecular Weight | 1219.6 g/mol |
IUPAC Name | (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 |
Standard InChI Key | KLRSDBSKUSSCGU-KRQUFFFQSA-N |
Isomeric SMILES | CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O |
SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Appearance | White to Off-White Solid |
Chemical Structure and Properties
Chemical Identity
Aliskiren hemifumarate is chemically identified as (αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide hemifumarate . It is also referred to as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide; but-2-enedioic acid . The chemical structure is characterized by multiple chiral centers, which contribute to its specific binding properties with the renin enzyme.
Physical and Chemical Properties
Aliskiren hemifumarate has a molecular weight of 667.8 g/mol . The compound exists as a hemifumarate salt, which enhances its stability and solubility characteristics compared to the free base. Commercial preparations of aliskiren hemifumarate typically have a high purity of ≥99%, ensuring consistency in pharmacological effects . The compound is derived from its parent compound aliskiren (CID 5493444) .
Mechanism of Action
Renin Inhibition
Aliskiren functions as a direct renin inhibitor with high specificity and potency. In vitro studies have demonstrated that aliskiren hemifumarate has an IC50 value of 0.6 nM for human renin and 80 nM for rat renin, indicating its potent inhibitory effect on the enzyme . This selective inhibition prevents the conversion of angiotensinogen to angiotensin I, effectively blocking the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).
Selectivity Profile
The compound exhibits remarkable selectivity for renin over other aspartic proteinases, with IC50 values exceeding 5000 nM for related enzymes . This high degree of selectivity contributes to its favorable safety profile by minimizing off-target effects that might otherwise result from inhibition of other proteolytic enzymes.
Clinical Efficacy
Blood Pressure Reduction
The antihypertensive effects of aliskiren have been demonstrated in multiple randomized, double-blind, placebo-controlled clinical trials. In a notable 8-week study involving patients with mild-to-moderate hypertension, aliskiren at doses of 150, 300, and 600 mg effectively lowered both trough mean sitting diastolic blood pressure (DBP) and systolic blood pressure (SBP) compared to placebo .
The clinical data shows dose-dependent efficacy with least-squares mean reductions in trough DBP of 9.3±0.8, 11.8±0.8, and 11.5±0.8 mm Hg for aliskiren 150, 300, and 600 mg respectively, versus 6.3±0.8 mm Hg for placebo . Similarly, the least-squares mean reductions in trough SBP were 11.4±1.3, 15.8±1.2, and 15.7±1.2 mm Hg for the respective aliskiren doses, compared to 5.3±1.2 mm Hg for placebo .
Comparative Efficacy
When compared to the established angiotensin receptor blocker irbesartan, aliskiren demonstrated comparable efficacy at equivalent doses. Specifically, aliskiren 150 mg produced similar blood pressure reductions to irbesartan 150 mg, with least-squares reductions in mean sitting DBP and SBP of 8.9±0.7 and 12.5±1.2 mm Hg, respectively, for irbesartan . Notably, higher doses of aliskiren (300 and 600 mg) lowered mean sitting DBP significantly more than irbesartan 150 mg (p<0.05) .
Onset and Duration of Action
A substantial proportion (85%-90%) of the blood pressure-lowering effect of aliskiren was observed within 2 weeks of treatment initiation . This rapid onset of action represents a favorable characteristic for antihypertensive therapy. The sustained efficacy of aliskiren was demonstrated in a randomized withdrawal study, which showed a statistically significant difference in blood pressure control between patients maintained on aliskiren and those randomized to placebo after previous aliskiren treatment .
Efficacy Data from Clinical Trials
Table 1 below summarizes the reductions in seated trough cuff blood pressure across six placebo-controlled studies of aliskiren:
Study | Placebo mean change | Aliskiren 75 mg (Placebo-subtracted) | Aliskiren 150 mg (Placebo-subtracted) | Aliskiren 300 mg (Placebo-subtracted) | Aliskiren 600 mg (Placebo-subtracted) |
---|---|---|---|---|---|
1 | 2.9/3.3 | 5.7/4* | 5.9/4.5* | 11.2/7.5* | -- |
2 | 5.3/6.3 | -- | 6.1/2.9* | 10.5/5.4* | 10.4/5.2* |
3 | 10/8.6 | 2.2/1.7 | 2.1/1.7 | 5.1/3.7* | -- |
4 | 7.5/6.9 | 1.9/1.8 | 4.8/2* | 8.3/3.3* | -- |
5 | 3.8/4.9 | -- | 9.3/5.4* | 10.9/6.2* | 12.1/7.6* |
6 | 4.6/4.1 | -- | -- | 8.4/4.9† | -- |
*p<0.05 vs. placebo by ANCOVA with Dunnett's procedure for multiple comparisons
†p<0.05 vs. placebo by ANCOVA for the pairwise comparison .
This comprehensive data from multiple studies consistently demonstrates the dose-dependent antihypertensive efficacy of aliskiren, with optimal effects observed at doses of 150-300 mg daily.
Preclinical Studies
Animal Toxicology Studies
Preclinical investigations provide important insights into the safety profile of aliskiren hemifumarate. Genotoxicity assessments including the Ames reverse mutation assay, Chinese hamster ovary cell chromosomal aberration assay, Chinese hamster V79 cell gene mutation test, and mouse bone marrow micronucleus assay all demonstrated that aliskiren hemifumarate was devoid of genotoxic potential .
Fertility studies in rats showed no adverse effects at doses up to 250 mg aliskiren/kg/day, which represents approximately 8 times the maximum recommended human dose of 300 mg on a mg/m² basis .
Reproductive Toxicology
Clinical Applications
Approved Indications
Aliskiren hemifumarate, marketed under the brand name Tekturna, is FDA-approved for the treatment of hypertension . It can be used either as monotherapy or in combination with other antihypertensive agents. The recommended starting dose is 150 mg once daily, which can be increased to 300 mg once daily if blood pressure remains uncontrolled .
Dosing Considerations
The majority of the blood pressure-lowering effect of a given dose is substantially attained within 2 weeks of treatment initiation . This relatively rapid onset of action should be considered when evaluating treatment response and making dose adjustments. The medication may be administered with a routine pattern with regard to meals, although high-fat meals significantly reduce bioavailability .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume